

Compound Identification and Physicochemical Properties

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Compound of Interest

Compound Name: 2-Amino-1-benzylbenzimidazole

Cat. No.: B1205278

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2-Amino-1-benzylbenzimidazole, also known as 1-benzylbenzimidazol-2-amine, is a heterocyclic amine.^[1] Its core structure consists of a benzimidazole ring system with an amino group at the 2-position and a benzyl group attached to one of the nitrogen atoms.

Table 1: Physicochemical Properties of **2-Amino-1-benzylbenzimidazole**

Property	Value	Source
CAS Number	43182-10-1	^[1]
Molecular Formula	C ₁₄ H ₁₃ N ₃	^[1]
Molecular Weight	223.27 g/mol	^[1]
IUPAC Name	1-benzylbenzimidazol-2-amine	^[1]
Synonyms	2-ABB	^[1]

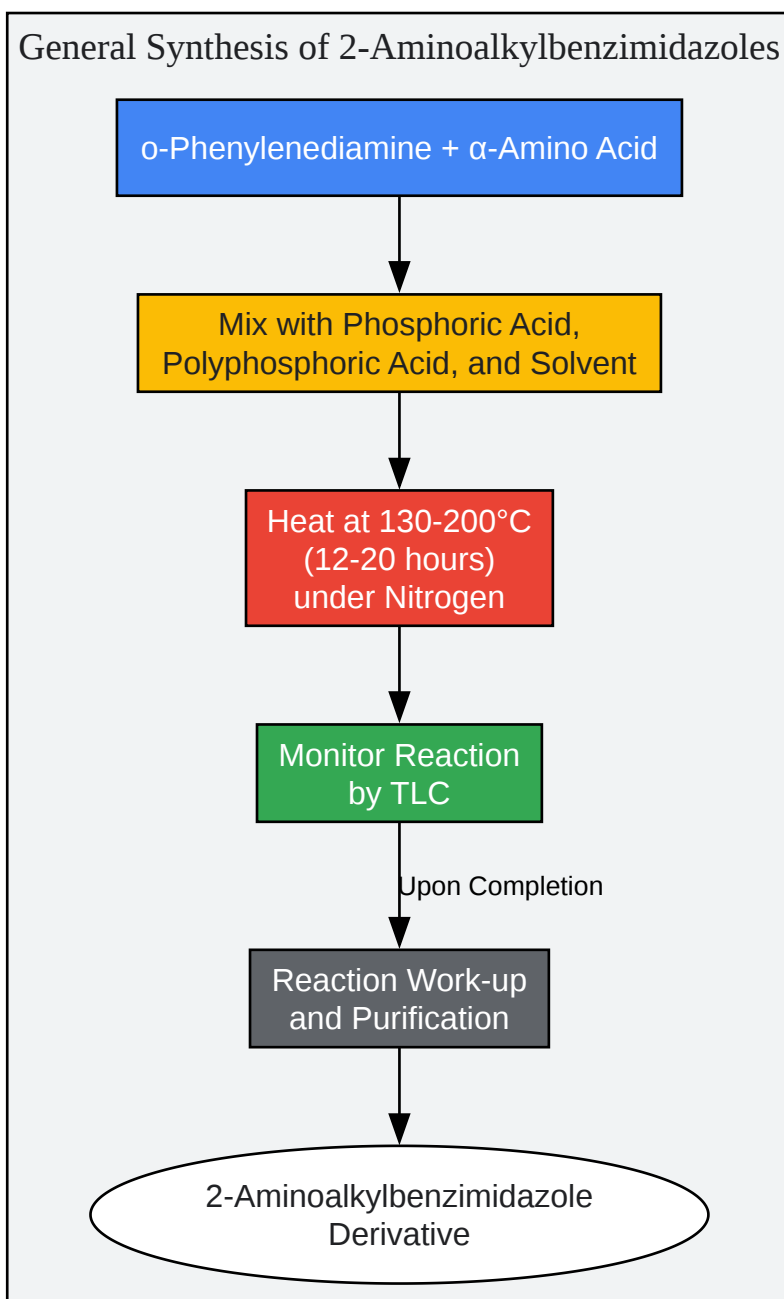
Synthesis of 2-Substituted Benzimidazole Derivatives

The synthesis of 2-substituted benzimidazole derivatives can be achieved through the condensation reaction of o-phenylenediamine with various carboxylic acids or their derivatives. A general method involves the reaction with amino acids, which can be catalyzed by a mixture of phosphoric acid and polyphosphoric acid in a high-boiling-point solvent.^{[2][3]}

Experimental Protocol: General Synthesis of 2-Aminoalkylbenzimidazoles

A common synthetic route for 2-aminoalkylbenzimidazoles involves the reaction of a substituted o-phenylenediamine with an α -amino acid.[3]

- Reactants: Substituted o-phenylenediamine and an α -amino acid (molar ratio of 1:1 to 1:3.5). [3]
- Catalyst: A mixture of phosphoric acid and polyphosphoric acid (molar ratio of 1:1 to 1:5).[3]
- Solvent: A high-boiling-point solvent.
- Reaction Conditions: The reaction is typically carried out at a temperature of 130-200 °C for 12-20 hours under a nitrogen atmosphere to prevent oxidation.[3]
- Mechanism: The reaction proceeds through the formation of an amide intermediate from the reaction of a carboxyl group of the amino acid with one of the amino groups of o-phenylenediamine. This is followed by an intramolecular cyclization where the second amino group of o-phenylenediamine reacts with the carbonyl group of the amide to form the imidazole ring.[3]
- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]



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Caption: General workflow for the synthesis of 2-aminoalkylbenzimidazole derivatives.

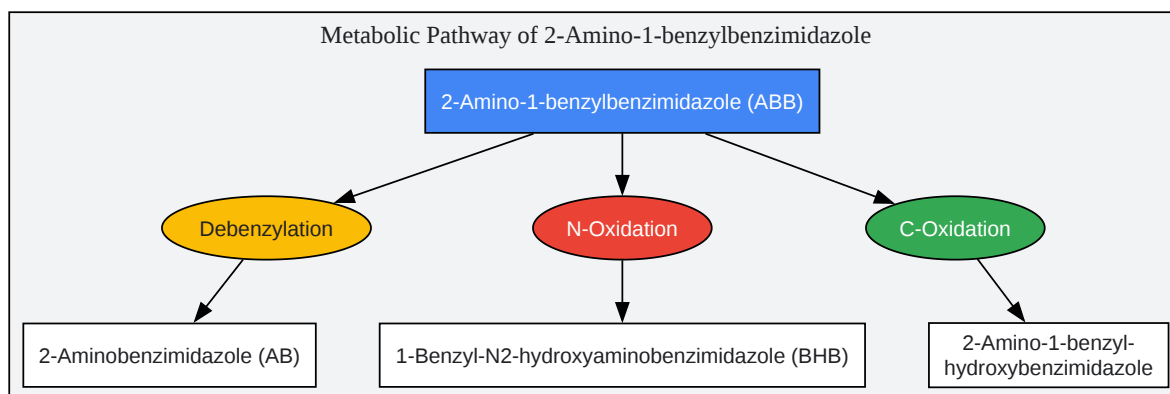
Metabolism of 2-Amino-1-benzylbenzimidazole

In vitro studies using hamster hepatic microsomes have shown that **2-Amino-1-benzylbenzimidazole** (ABB) undergoes several metabolic transformations.^[4] The primary

metabolic pathways include debenzylation and oxidation.[4]

The major metabolites identified are:[4]

- 2-Aminobenzimidazole (AB): Formed through the debenzylation of the parent compound.
- 1-Benzyl-N2-hydroxyaminobenzimidazole (BHB): Resulting from N-oxidation of the exocyclic amino group.
- 2-Amino-1-benzyl-hydroxybenzimidazole: Formed via C-oxidation of the benzimidazole ring.



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Caption: Metabolic pathways of **2-Amino-1-benzylbenzimidazole** in hamster hepatic microsomes.

Biological Activity and Related Compounds

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and cytotoxic effects.[5] While specific quantitative biological data for **2-Amino-1-benzylbenzimidazole** is not extensively detailed in the provided search results, related N-

substituted-2-amino-1H-benzimidazoles have shown cytotoxic activity against cancer cell lines such as HT-29 and MDA-MB-231.[5]

The 2-benzylbenzimidazole core is also characteristic of a class of synthetic opioids known as nitazenes.[6][7] These compounds are potent μ -opioid receptor agonists, and their structure-activity relationship has been a subject of study.[7]

Analytical Methodologies

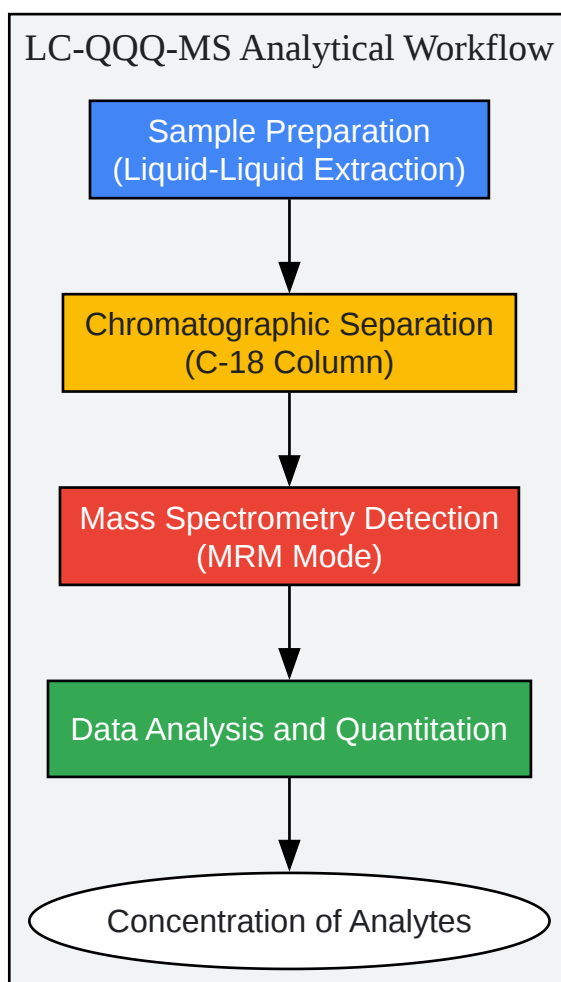
The analysis of 2-benzylbenzimidazole derivatives, particularly the nitazene class of synthetic opioids, often employs advanced analytical techniques such as liquid chromatography–tandem quadrupole mass spectrometry (LC–QQQ-MS).[6] A detailed experimental protocol for the quantitative analysis of nitazene analogs in biological matrices is outlined below.

Experimental Protocol: LC–QQQ-MS Analysis of 2-Benzylbenzimidazole Analogs

This protocol is adapted from a method for the quantification of nine nitazene analogs and their metabolites in human whole blood, urine, and tissue.[6]

- Sample Preparation (Liquid-Liquid Extraction):
 - Aliquots of the biological sample (e.g., 0.5 mL of blood) are spiked with an appropriate internal standard.[6]
 - A borax buffer (e.g., 1 mL, 10 mM, pH 10.4) is added.[6]
 - An extraction solvent (e.g., 3 mL of 70:30 N-butyl chloride:ethyl acetate) is added, and the mixture is agitated and centrifuged.[6]
 - The organic layer is separated and dried under nitrogen.[6]
- Chromatographic Separation:
 - Column: A C-18 analytical column (e.g., Agilent InfinityLab Poroshell C-18 120, 2.7 μ m, 3.0 \times 100 mm).[6]

- Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B).[6]
- Flow Rate: 0.4 mL/min.[6]
- Injection Volume: 5 μ L.[6]
- Column Temperature: 30°C.[6]
- Mass Spectrometry Detection:
 - Mode: Multiple Reaction Monitoring (MRM).[6]
 - The two to three most abundant fragment ions are used for method development.[6]



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Caption: A generalized workflow for the analysis of 2-benzylbenzimidazole derivatives using LC-MS/MS.

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